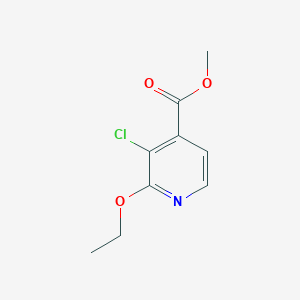
2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate is a compound that belongs to the class of dihydropyrimidinones.
Méthodes De Préparation
The synthesis of 2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of a catalyst. A green and efficient method for synthesizing dihydropyrimidinone analogs involves using Montmorillonite-KSF as a reusable and heterogeneous catalyst . This method offers high yields and short reaction times under solvent-free conditions .
Analyse Des Réactions Chimiques
2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Applications De Recherche Scientifique
2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential cytotoxic activity against various cancer cell lines, including colon, prostate, leukemia, and lung cancer.
Biological Studies: The compound has been evaluated for its effects on cancer cell properties, such as colony formation and migratory properties.
Material Science: Due to its high association constants, it has been used in the fabrication of functional supramolecular assemblies and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to certain enzymes and receptors, inhibiting their activity and leading to cytotoxic effects on cancer cells . Molecular docking studies have been performed to understand its binding mode and interactions with target proteins .
Comparaison Avec Des Composés Similaires
2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate can be compared with other dihydropyrimidinone analogs, such as:
2-ureido-4 [1H]-6-methyl-pyrimidinone: This compound has been widely used in the fabrication of functional supramolecular assemblies and materials.
6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: These compounds have been evaluated for their inhibition effects on matrix metalloproteinases (MMPs) and have shown potent and highly selective activity.
Propriétés
Formule moléculaire |
C14H16N2O5S |
|---|---|
Poids moléculaire |
324.35 g/mol |
Nom IUPAC |
2-(2-methoxy-6-oxo-1H-pyrimidin-4-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H16N2O5S/c1-10-3-5-12(6-4-10)22(18,19)21-8-7-11-9-13(17)16-14(15-11)20-2/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |
Clé InChI |
PLSNECYWWBYAIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC(=O)NC(=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(3aR,6aR)-Hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B14033110.png)








![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)


![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)
